Reduction in Acid Reflux Episodes in GERD Patients: Pumosetrag vs. Placebo
In a randomized, double‑blind, placebo‑controlled pharmacodynamic study of 223 patients with GERD, pumosetrag at oral doses of 0.2 mg, 0.5 mg, and 0.8 mg significantly reduced the number of acid reflux episodes compared to placebo. The effect was dose‑dependent, with the 0.5 mg dose showing the greatest numerical reduction [REFS‑1].
| Evidence Dimension | Number of acid reflux episodes over 7 days of treatment |
|---|---|
| Target Compound Data | 0.2 mg: 10.8 ± 1.1; 0.5 mg: 9.5 ± 1.1; 0.8 mg: 9.9 ± 1.1 (mean ± SE) |
| Comparator Or Baseline | Placebo: 13.3 ± 1.1 acid reflux episodes |
| Quantified Difference | Reduction of 2.5 (0.2 mg), 3.8 (0.5 mg), and 3.4 (0.8 mg) episodes vs. placebo; p < 0.05 for all doses |
| Conditions | Randomized, double‑blind, placebo‑controlled trial; patients with uninvestigated GERD; 7‑day treatment; assessment by intraesophageal multichannel intraluminal impedance and pH monitoring after a standard refluxogenic meal |
Why This Matters
This is the only direct clinical evidence quantifying the anti‑reflux efficacy of a 5‑HT3 partial agonist in a GERD patient population, establishing a clear, dose‑dependent effect size over placebo that is not available for other 5‑HT3 modulators in this indication.
- [1] Choung RS, Locke GR 3rd, Francis DD, et al. Novel partial 5HT3 agonist pumosetrag reduces acid reflux events in uninvestigated GERD patients after a standard refluxogenic meal: a randomized, double-blind, placebo-controlled pharmacodynamic study. Neurogastroenterol Motil. 2014;26(1):13-20. doi:10.1111/nmo.12214. PMID: 24001105. View Source
